molecular formula C16H9NO2 B14298641 4-Nitroacephenanthrylene CAS No. 114790-07-7

4-Nitroacephenanthrylene

Cat. No.: B14298641
CAS No.: 114790-07-7
M. Wt: 247.25 g/mol
InChI Key: PQMWYFDULPYZLG-UHFFFAOYSA-N
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Description

4-Nitroacephenanthrylene is a nitro-substituted derivative of acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) composed of fused benzene rings. While direct structural data for 4-nitroacephenanthrylene is absent in the provided evidence, its identity can be inferred from analogous compounds. Acephenanthrylene derivatives, such as Benz[e]acephenanthrylene (CAS 243-46-9), are characterized by their planar, conjugated aromatic systems . The addition of a nitro (-NO₂) group at the 4-position likely enhances electron-withdrawing effects, influencing reactivity, solubility, and environmental persistence.

Properties

CAS No.

114790-07-7

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

4-nitroacephenanthrylene

InChI

InChI=1S/C16H9NO2/c18-17(19)15-9-11-8-10-4-1-2-5-12(10)13-6-3-7-14(15)16(11)13/h1-9H

InChI Key

PQMWYFDULPYZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C(=CC4=CC2=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Nitroacephenanthrylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen with a catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-Nitroacephenanthrylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitroacephenanthrylene involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Differences :

  • Solubility: 4-Nitrophenol is highly water-soluble due to its polar hydroxyl group, whereas 4-nitroacephenanthrylene’s extended aromatic system likely renders it hydrophobic .
  • Reactivity : Nitrochalcone’s α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike nitro-PAHs, which undergo electrophilic substitution or reduction .
  • Environmental Persistence : Nitro-PAHs like 4-nitroacephenanthrylene are more resistant to degradation than simpler nitroaromatics (e.g., nitrobenzene) due to their fused-ring stability .

Spectroscopic and Analytical Profiles

Nitro-PAHs are characterized using UV-Vis, FTIR, and mass spectrometry:

  • UV-Vis : Nitro groups induce strong absorbance in the 300–400 nm range, as seen in 4-nitrochalcone .
  • Chromatography : EPA Method 625, used for PAHs like chrysene and pyrene, is likely applicable for 4-nitroacephenanthrylene detection in environmental samples .

Toxicity and Environmental Impact

  • 4-Nitrophenol: Acute toxicity (LD₅₀: 250 mg/kg in rats) due to metabolic disruption .
  • Nitro-PAHs: Exhibit mutagenicity via metabolic activation to aryl nitrenium ions. For example, 1-nitropyrene is a known carcinogen .
  • 4-Nitroacephenanthrylene : Expected to bioaccumulate in soil and sediment, similar to benzo[a]pyrene derivatives, posing long-term ecological risks .

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